2-(Methanesulfinyl)-10H-phenothiazine
Description
Contextualization of Phenothiazine (B1677639) Core Chemistry and Derivatives
The phenothiazine core consists of a dibenzothiazine structure, specifically a thiazine (B8601807) ring fused to two benzene (B151609) rings. mzcloud.orgnist.gov This arrangement results in a non-planar, butterfly-like conformation. chemicalbook.com The reactivity and electronic properties of the phenothiazine nucleus, particularly its electron-donating nature, have made it a valuable template for the development of a wide array of synthetic derivatives. mzcloud.orgnih.gov These derivatives are typically synthesized through modifications at the nitrogen atom of the central thiazine ring or at various positions on the flanking benzene rings. nih.govnih.gov
The versatility of the phenothiazine structure has led to its incorporation into numerous compounds with diverse applications. mdpi.com Historically, phenothiazine derivatives have been instrumental in the development of pharmaceuticals. nih.govrasayanjournal.co.in Beyond medicinal chemistry, phenothiazine-based compounds are also investigated for their potential in materials science, such as in the development of organic electronics and dyes. google.com
Significance of Sulfur Oxidation States in Phenothiazine Analogues
The oxidation process itself, often involving reagents like hydrogen peroxide, can lead to the formation of the sulfoxide (B87167) and, with further oxidation, the sulfone. researchgate.netresearchgate.net This change in oxidation state has been shown to modulate the biological activity of phenothiazine derivatives. google.com For instance, the conversion of a phenothiazine drug to its sulfoxide metabolite can alter its pharmacological profile. google.com From an electronic standpoint, increasing the oxidation state of the sulfur atom influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the compound's photophysical and electrochemical behavior. chemicalbook.com
Overview of Research Focus on 2-(Methanesulfinyl)-10H-phenothiazine and Related Sulfoxides
Research into phenothiazine sulfoxides, including this compound, is often driven by the need to understand the metabolites of phenothiazine-based drugs or to create novel compounds with tailored properties. While specific research exclusively focused on this compound is limited in publicly available literature, extensive studies on analogous compounds provide valuable insights.
For example, the closely related sulfone, 2-(methylsulfonyl)-10H-phenothiazine, is recognized as an important intermediate in the synthesis of various phenothiazine derivatives. google.com Its synthesis and properties have been documented, offering a comparative framework for its sulfoxide counterpart. chemicalbook.comgoogle.comindiamart.combldpharm.com The precursor to the target compound, 2-(methylthio)-10H-phenothiazine, is also a well-characterized compound, and its oxidation is a logical synthetic route to this compound. nih.govbldpharm.com
Furthermore, studies on other phenothiazine sulfoxides, often with substitutions at the 10-position, provide a basis for predicting the chemical behavior and characteristics of this compound. mzcloud.orgnih.gov The investigation of these related sulfoxides contributes to a broader understanding of structure-activity relationships within the phenothiazine class, highlighting how subtle changes in substitution and oxidation state can lead to significant differences in chemical and physical properties.
Compound and Property Data
Below are tables summarizing key information for this compound and its closely related analogues, based on available data.
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₃H₁₁NOS₂ | 261.36 | Not specified |
| 2-(Methylsulfonyl)-10H-phenothiazine | C₁₃H₁₁NO₂S₂ | 277.36 | Solid |
| 2-(Methylthio)-10H-phenothiazine | C₁₃H₁₁NS₂ | 245.36 | Not specified |
Data for 2-(Methylsulfonyl)-10H-phenothiazine is sourced from chemicalbook.com. Data for 2-(Methylthio)-10H-phenothiazine is sourced from nih.gov.
Table 2: Spectroscopic and Physical Data for Related Compounds
| Compound | Melting Point (°C) | Key Spectroscopic Data |
| 2-(Methylsulfonyl)-10H-phenothiazine | 156.5-158.0 | Not specified |
| Mesoridazine (B118732) (a 10-substituted derivative of this compound) | Not specified | Mass spectral data available mzcloud.org |
Melting point data for 2-(Methylsulfonyl)-10H-phenothiazine is from chemicalbook.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfinyl-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS2/c1-17(15)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTNJPQVNOFHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558494 | |
| Record name | 2-(Methanesulfinyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27612-10-8 | |
| Record name | 2-(Methanesulfinyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of 2 Methanesulfinyl 10h Phenothiazine
Redox Chemistry of the Sulfinyl Moiety
The sulfinyl group (-SOCH₃) is an intermediate oxidation state for sulfur, making it susceptible to both further oxidation and reduction. This redox activity is a central feature of the compound's chemistry.
The methanesulfinyl group can be readily oxidized to the corresponding methanesulfonyl moiety, yielding 2-(methanesulfonyl)-10H-phenothiazine. This transformation involves the conversion of the sulfoxide (B87167) to a sulfone. A common and effective method for this oxidation is the use of hydrogen peroxide (H₂O₂). For instance, fluorinated 10H-phenothiazines have been successfully oxidized to their sulfone derivatives by refluxing with 30% hydrogen peroxide in a glacial acetic acid solvent. nih.gov The reaction typically involves adding hydrogen peroxide to a solution of the phenothiazine (B1677639) in acetic acid and heating the mixture for several hours. nih.gov Other strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can also be employed for this type of transformation. organic-chemistry.org
Electrochemical methods also provide a pathway for the oxidation of phenothiazine derivatives to both sulfoxide and sulfone forms. researchgate.net The process occurs at an anode, where the phenothiazine molecule undergoes oxidation. researchgate.net
Table 1: Common Oxidizing Agents for Sulfoxide to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|
| Hydrogen Peroxide (30%) | Glacial Acetic Acid, Reflux | nih.gov |
| Potassium Permanganate | Varies | organic-chemistry.org |
| Electrochemical Oxidation | Non-anhydrous acetonitrile (B52724) | researchgate.net |
The sulfinyl group of 2-(methanesulfinyl)-10H-phenothiazine can be reduced back to the thioether, 2-(methylthio)-10H-phenothiazine. This deoxygenation is a common transformation in organosulfur chemistry, and numerous reagents have been developed for this purpose. While specific studies on this compound are not prevalent, general methods for the reduction of aryl sulfoxides are applicable.
These reductions can be achieved under mild conditions with high chemoselectivity. For example, systems combining a titanium(IV) salt like titanium tetrachloride (TiCl₄) with a reducing metal such as indium or samarium can rapidly and efficiently reduce sulfoxides to sulfides. tandfonline.comtandfonline.com Similarly, combinations of sodium borohydride (B1222165) (NaBH₄) with iodine or transition metal salts like ferric chloride (FeCl₃) or cobalt(II) chloride (CoCl₂) are effective. organic-chemistry.orgtandfonline.comtandfonline.com The NaBH₄/I₂ system is noted for its ability to chemoselectively deoxygenate sulfoxides in the presence of other reducible groups like esters and nitriles. organic-chemistry.orgorganic-chemistry.org Another effective reagent system involves trifluoroacetic anhydride (B1165640) (TFAA) in combination with sodium iodide or ferrocene. wikipedia.orgoup.com
Table 2: Selected Reagents for the Reduction of Aryl Sulfoxides to Thioethers
| Reagent System | Typical Conditions | Key Features | Reference(s) |
|---|---|---|---|
| TiCl₄ / Indium | THF, Room Temp | Rapid (10 min), High Yield (84-95%) | tandfonline.comtandfonline.com |
| NaBH₄ / Iodine | Anhydrous THF | Chemoselective, Tolerates Esters/Nitriles | organic-chemistry.orgorganic-chemistry.org |
| FeCl₃ / NaBH₄ | - | Mild Conditions, High Yields | tandfonline.comtandfonline.com |
| Trifluoroacetic Anhydride / KI | Acetonitrile, Room Temp | Chemoselective, Tolerates Alkenes, Ketones | organic-chemistry.org |
| Oxalyl Chloride / Ethyl Vinyl Ether | Acetone, Room Temp | Metal-free, Volatile Byproducts | mdpi.com |
Radical Formation and Stability Studies
Phenothiazines are well-known for their ability to form stable cation radicals upon one-electron oxidation. oup.com This property is central to many of their applications and is a key aspect of their chemical reactivity.
The cation radical of this compound can be generated through both chemical and electrochemical oxidation. researchgate.netoup.com The process involves the removal of a single electron from the electron-rich phenothiazine ring system.
Chemical oxidation is often achieved using potent one-electron oxidants. A widely used reagent for this purpose is tris(4-bromophenyl)ammoniumyl hexachloroantimonate, commonly known as "magic blue". tandfonline.comoup.com Upon mixing a solution of the phenothiazine derivative with this oxidant, the characteristic colored solution of the radical cation is formed immediately. oup.com
Electrochemical methods, particularly cyclic voltammetry, are also extensively used to generate and study these radical species. wikipedia.org The one-electron oxidation of a phenothiazine derivative to its radical cation is typically observed as a reversible redox event in the voltammogram. researchgate.net
Once generated, these radical cations are characterized by various spectroscopic techniques. UV-visible spectroscopy is used to observe the characteristic charge-transfer absorption bands in the visible and near-infrared regions. tandfonline.comoup.com Electron Paramagnetic Resonance (EPR) spectroscopy is another crucial tool used to confirm the presence of the unpaired electron and to study the radical's electronic environment. oup.com
The stability and subsequent reactivity of the phenothiazine cation radical are profoundly influenced by the nature and position of substituents on the ring system. The substituent at the N-10 position has a particularly strong effect on the radical's fate. tandfonline.comwikipedia.org For instance, the length and structure of an N-10 alkyl side chain can determine whether the radical cation undergoes reactions leading to sulfoxide formation or dimerization and hydroxylation. wikipedia.org
Electrophilic Aromatic Substitution Reactions on the Phenothiazine Core
The phenothiazine nucleus is an electron-rich aromatic system and is generally reactive towards electrophilic aromatic substitution (EAS). The positions of substitution are directed by the combined influence of the sulfur and nitrogen heteroatoms, as well as any existing substituents. In the case of this compound, the incoming electrophile's position is primarily governed by the directing effect of the methanesulfinyl group.
The sulfinyl group (-SOR) is generally considered to be a deactivating, ortho, para-directing group. The deactivating nature arises from the inductive electron-withdrawing effect of the electronegative oxygen atom. However, the ortho, para-directing influence is due to the ability of the lone pairs on the sulfur and oxygen atoms to stabilize the cationic Wheland intermediate (arenium ion) through resonance, particularly when the electrophile attacks the positions ortho or para to the sulfinyl group.
Studies on methyl phenyl sulfoxide have shown that in reactions like molecular chlorination, the sulfinyl group can exhibit an electron-activating effect, which is interpreted as being due to polarization of the sulfoxide group in the transition state. researchgate.net However, the reaction conditions are critical. In strongly acidic media, which are common for EAS reactions like nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄), the sulfinyl oxygen can become protonated. researchgate.netresearchgate.net This protonation converts the group into -S+(OH)R, making it a much stronger electron-withdrawing group and thus strongly deactivating. This increased deactivation can also shift the regioselectivity towards meta-substitution.
For this compound, the available positions for substitution are C-1, C-3, C-4 on the same ring, and C-6, C-7, C-8, C-9 on the adjacent ring. Given the ortho, para-directing nature of the sulfinyl group, electrophilic attack would be predicted to occur primarily at positions C-1 (ortho) and C-3 (para). The positions on the other ring (C-6, C-7, C-8, C-9) would be less activated by the sulfinyl group. The inherent directing effects of the parent phenothiazine ring (para to the nitrogen at C-3 and C-7) would also influence the final regiochemical outcome.
Nucleophilic Attack and Addition Reactions
The sulfoxide group in this compound is a key site for nucleophilic attack. The sulfur atom is electrophilic due to the presence of the electronegative oxygen atom. While specific studies on this compound are limited, the reactivity can be inferred from studies on analogous aryl methyl sulfoxides.
Research on transition-metal-free cross-coupling reactions has demonstrated that aryl methyl sulfoxides can serve as electrophiles. In these reactions, a nucleophile, such as an alkoxide, attacks the electrophilic sulfur atom of the sulfoxide. This initial addition of the nucleophile to the sulfoxide group forms a transient intermediate. This is followed by an intramolecular addition of the alkoxide to the aromatic ring, which is facilitated by the stabilization of the resulting charge. The subsequent rate-determining step involves the fragmentation of this intermediate, leading to the formation of a new bond on the aromatic ring and the elimination of a methyl sulfenate species. This established reactivity for aryl methyl sulfoxides suggests that this compound would be susceptible to similar nucleophilic activation of the C-S bond, potentially leading to the substitution of the methanesulfinyl group.
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Initial attack of a nucleophile (e.g., alkoxide) on the electrophilic sulfur atom of the sulfoxide. | Formation of a transient addition adduct. |
| 2 | Intramolecular addition of the nucleophile to the phenothiazine ring. | Formation of a charged intermediate stabilized by the aromatic system. |
| 3 | Rate-determining fragmentation. | Aryl or heteroaryl ether and methyl sulfenate. |
Photochemical Reactivity and Degradation Pathways of Phenothiazine Sulfoxides
Phenothiazine derivatives are well-known for their photochemical activity, and their sulfoxides are no exception. The exposure of phenothiazines to UV radiation can lead to a variety of chemical reactions, resulting in the degradation of the parent compound and the formation of new species.
One of the primary photochemical reactions of phenothiazines is photooxidation. In aerobic conditions, irradiation of phenothiazine derivatives can lead to the formation of the corresponding sulfoxide. The mechanism for this transformation is thought to involve the formation of a phenothiazine cation radical, which then reacts with molecular oxygen to yield the sulfoxide. researchgate.net Therefore, this compound can be a photoproduct of 2-(methylthio)-10H-phenothiazine.
Once formed, the phenothiazine sulfoxide itself is photochemically active. The photolysis of aryl sulfoxides can proceed through a homolytic cleavage of the carbon-sulfur bond. This α-cleavage results in the formation of a sulfinyl radical and an alkyl radical pair. These reactive radical intermediates can then undergo several subsequent reactions, including:
Recombination: The radical pair can recombine to reform the starting sulfoxide.
Disproportionation: This can lead to the formation of an olefin and a sulfenic acid.
Further Oxidation: A potential degradation pathway for phenothiazine sulfoxides is overoxidation to the corresponding sulfone, 2-(Methylsulfonyl)-10H-phenothiazine. nih.gov
Studies on the UVA photolysis of thioridazine (B1682328), a phenothiazine with a 2-methylthio substituent, have shown that one of the major photoproducts is the endocyclic sulfoxide. This indicates the susceptibility of the sulfur atom in the phenothiazine ring system to photooxidation. The resulting sulfoxide photoproducts can themselves be phototoxic, suggesting they play a role in the photosensitivity observed with some phenothiazine-based drugs. researchgate.net
| Pathway | Description | Potential Products |
|---|---|---|
| C-S Bond Cleavage | Homolytic cleavage of the carbon-sulfur bond upon irradiation. | Sulfinyl and alkyl radical pairs, leading to various recombination and disproportionation products. |
| Photooxidation | Further oxidation of the sulfoxide group. | 2-(Methylsulfonyl)-10H-phenothiazine (sulfone). |
| Ring Modification | Reactions involving the phenothiazine ring system itself. | Hydroxylated or other substituted derivatives. |
Biotransformation Pathways and Mechanistic Metabolism of Phenothiazine Sulfoxides
S-Oxidation as a Primary Biotransformation Pathway
The introduction of a sulfoxide (B87167) group at the sulfur atom of the phenothiazine (B1677639) ring represents a major metabolic step. This transformation significantly alters the physicochemical properties of the parent molecule, impacting its solubility, receptor binding affinity, and subsequent metabolic pathways.
Enzymatic Systems Implicated in Sulfoxide Formation (e.g., Cytochrome P450)
The enzymatic conversion of phenothiazines to their sulfoxide derivatives is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. nih.gov Specific isoforms of CYP enzymes have been identified as key players in the S-oxidation of various phenothiazine drugs.
Extensive in vitro studies using human liver microsomes and cDNA-expressed human P450 enzymes have elucidated the roles of different CYP isoforms in the metabolism of phenothiazine analogues. For instance, in the case of thioridazine (B1682328), a phenothiazine derivative with a methylthio group at the 2-position, similar to the methanesulfinyl group of the title compound, specific CYP enzymes are responsible for its oxidation. Studies have shown that CYP1A2 and CYP3A4 are the main enzymes involved in 5-sulfoxidation, while CYP2D6 is the primary catalyst for mono-2- and di-2-sulfoxidation. nih.govcapes.gov.brresearchgate.net CYP3A4 also contributes to a lesser extent to the mono-2-sulfoxidation of thioridazine. nih.govcapes.gov.br
Given the structural similarities, it is highly probable that the S-oxidation of 2-(Methanesulfinyl)-10H-phenothiazine is also catalyzed by these same CYP isoforms. The methanesulfinyl group at the 2-position would likely be a primary target for further oxidation by CYP2D6. The relative contributions of CYP1A2, CYP3A4, and CYP2D6 to the metabolism of this compound would ultimately depend on the specific stereochemistry and electronic properties of the molecule.
Identification and Characterization of Sulfoxide Metabolites in Model Systems
For phenothiazines with a sulfur-containing substituent at the 2-position, such as thioridazine, further oxidation of the sulfoxide is a common metabolic pathway. This can lead to the formation of a sulfone metabolite. Therefore, it is plausible that this compound could be further metabolized to 2-(Methylsulfonyl)-10H-phenothiazine.
In vitro model systems are instrumental in identifying such metabolites. These systems typically include:
Human liver microsomes: These preparations contain a high concentration of CYP enzymes and are widely used to study phase I metabolism, including S-oxidation.
Hepatocytes: Intact liver cells provide a more complete metabolic system, including both phase I and phase II enzymes, allowing for the identification of a broader range of metabolites.
Recombinant human CYP enzymes: Using individual, expressed CYP isoforms helps to pinpoint the specific enzymes responsible for the formation of each metabolite.
Comparative Metabolic Profiling of Phenothiazine Sulfoxides Across In Vitro Biological Systems
The metabolic profile of a compound can vary significantly across different in vitro systems, reflecting the different enzymatic capabilities of each system. A comparative analysis of the metabolism of this compound in various in vitro models would be essential to construct a comprehensive picture of its biotransformation.
For example, while liver microsomes are excellent for studying CYP-mediated oxidation, they lack the enzymes for conjugation reactions (Phase II metabolism). In contrast, hepatocytes can perform both Phase I and Phase II reactions, potentially revealing glucuronide or sulfate (B86663) conjugates of hydroxylated metabolites, should they be formed.
A hypothetical comparative metabolic profile for this compound in different in vitro systems is presented below. It is important to note that this is an extrapolation based on the metabolism of other phenothiazines and requires experimental verification.
| In Vitro System | Expected Major Metabolites of this compound |
| Human Liver Microsomes | 2-(Methylsulfonyl)-10H-phenothiazine, Hydroxylated derivatives |
| Human Hepatocytes | 2-(Methylsulfonyl)-10H-phenothiazine, Hydroxylated derivatives, Glucuronide and sulfate conjugates of hydroxylated metabolites |
| Recombinant CYP2D6 | 2-(Methylsulfonyl)-10H-phenothiazine |
| Recombinant CYP1A2/3A4 | Potential for ring hydroxylation |
Structure-Metabolism Relationships of Phenothiazine Sulfoxides
The chemical structure of a phenothiazine derivative plays a crucial role in determining its metabolic fate. The nature and position of substituents on the phenothiazine ring system can significantly influence which metabolic pathways are favored.
The presence of the methanesulfinyl group at the 2-position of this compound is a key determinant of its metabolism. This electron-withdrawing group can influence the electron density of the phenothiazine ring, potentially affecting the sites of hydroxylation. Furthermore, the sulfoxide moiety itself is a primary site for further oxidation to a sulfone, a reaction likely catalyzed by CYP enzymes.
Comparing the metabolism of this compound with other 2-substituted phenothiazines highlights these structure-metabolism relationships. For instance, phenothiazines with a chlorine atom at the 2-position, such as chlorpromazine (B137089), primarily undergo N-demethylation and ring hydroxylation, in addition to S-oxidation. In contrast, for a compound like this compound, the oxidation of the sulfur-containing substituent is expected to be a more prominent metabolic pathway.
The nature of the substituent at the 10-position (the nitrogen atom of the phenothiazine ring) also significantly impacts metabolism. While the title compound is a 10H-phenothiazine, many therapeutic phenothiazines have an alkylamine side chain at this position. This side chain is a major site of metabolism, including N-dealkylation and N-oxidation. The absence of such a side chain in this compound would mean that its metabolism would be more focused on the phenothiazine ring and the 2-position substituent.
Advanced Analytical Characterization and Quantification Methods for Phenothiazine Sulfoxides
Chromatographic Separation Techniques
Chromatography stands as a cornerstone for the analysis of phenothiazine (B1677639) sulfoxides, enabling their separation from parent compounds and other metabolites in complex matrices. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most prominently utilized techniques. Gas chromatography (GC) also finds application, albeit with the requirement of derivatization to enhance the volatility of these polar analytes.
High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, and Electrochemical Detection
HPLC is a widely adopted method for the separation and quantification of phenothiazine derivatives and their metabolites. moca.net.uanih.gov The separation is typically achieved on reversed-phase columns, such as C18, utilizing a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov
UV Detection: Phenothiazines and their sulfoxides possess strong chromophores, allowing for their detection using UV spectrophotometry. moca.net.ua The aromatic rings in the phenothiazine structure result in characteristic absorption maxima, typically in the range of 254 nm to 280 nm, providing a straightforward and robust method for quantification.
Fluorescence Detection: Certain phenothiazine derivatives, upon oxidation to their sulfoxide (B87167) forms, exhibit enhanced fluorescence. researchgate.net This property can be exploited for highly sensitive and selective detection. The analysis may involve pre-column or post-column oxidation to convert the phenothiazine to its fluorescent sulfoxide, followed by excitation at a specific wavelength and measurement of the emitted light. For instance, some methods utilize an excitation wavelength (λex) of around 355 nm and an emission wavelength (λem) of approximately 430-440 nm for the detection of thioridazine (B1682328) sulfoxide. moca.net.ua
Electrochemical Detection (ED): HPLC coupled with electrochemical detection offers exceptional sensitivity for the analysis of electroactive compounds like phenothiazines. nih.govnih.gov The detection is based on the oxidation or reduction of the analyte at an electrode surface under a specific potential. This technique is particularly advantageous for detecting trace amounts of phenothiazine sulfoxides in biological samples.
| Parameter | Typical Conditions for HPLC Analysis of Phenothiazine Sulfoxides |
| Column | Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer, formic acid) and organic solvent (e.g., acetonitrile, methanol) nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min |
| UV Detection | 254 - 280 nm |
| Fluorescence Detection | λex: ~355 nm, λem: ~430-440 nm (may require post-column oxidation) moca.net.ua |
| Electrochemical Detection | Glassy carbon working electrode, potential set for oxidation of the analyte |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for higher mobile phase linear velocities, resulting in significantly improved resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov UPLC is often coupled with mass spectrometry (UPLC-MS) for the comprehensive analysis of phenothiazine metabolites. researchgate.net
A typical UPLC system for the analysis of phenothiazine sulfoxides would employ a sub-2 µm particle size column, such as an Acquity UPLC BEH C18, and a rapid gradient elution to achieve efficient separation of multiple components within a short timeframe. nih.gov
| Parameter | Typical Conditions for UPLC Analysis of Phenothiazine Sulfoxides |
| Column | Sub-2 µm particle size (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) nih.gov |
| Mobile Phase | Fast gradient elution with aqueous formic acid and acetonitrile mdpi.com |
| Flow Rate | 0.3 - 0.6 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Gas Chromatography (GC) with Derivatization Strategies for Volatile Sulfoxides
Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. However, phenothiazine sulfoxides are polar and have low volatility, making them unsuitable for direct GC analysis. jfda-online.com Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives. semanticscholar.org
Derivatization Strategies:
Silylation: This is a common derivatization technique where active hydrogens in the molecule (e.g., on the nitrogen of the phenothiazine ring) are replaced with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. youtube.com The resulting TMS derivatives are significantly more volatile and produce characteristic mass spectra.
Acylation: This method involves the introduction of an acyl group, which can also increase volatility and improve chromatographic properties. psu.edu
The derivatized sample is then injected into the GC-MS system, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.
Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis
Mass spectrometry is an indispensable tool for the analysis of phenothiazine sulfoxides, providing molecular weight information and structural details through fragmentation analysis. nih.gov It is often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) to provide a powerful analytical platform.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like phenothiazine sulfoxides. nih.gov In ESI, a solution of the analyte is sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions (typically protonated molecules, [M+H]+). ESI is known for its high sensitivity and is the most common ionization source used in LC-MS for the analysis of phenothiazine metabolites. rsc.org
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of compounds, including those that are less polar than those typically analyzed by ESI. In APCI, the sample is vaporized, and ionization occurs through chemical reactions with reagent gas ions. APCI can be a useful alternative to ESI for certain phenothiazine derivatives and can provide complementary information. nih.govscispace.com
| Ionization Technique | Principle | Applicability to Phenothiazine Sulfoxides |
| Electrospray Ionization (ESI) | Formation of gas-phase ions from a solution by spraying it through a high-voltage capillary. rsc.org | Highly suitable for polar sulfoxides, producing protonated molecules [M+H]+ with high sensitivity. nih.gov |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization in the gas phase through chemical reactions with reagent ions at atmospheric pressure. | Can be used for a broader range of phenothiazine derivatives; may be less sensitive for highly polar sulfoxides compared to ESI. nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and confirmation of the identity of analytes. In MS/MS, a specific precursor ion (e.g., the [M+H]+ ion of 2-(Methanesulfinyl)-10H-phenothiazine) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a characteristic fragmentation pattern or "fingerprint" of the molecule. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of this compound. By providing an accurate mass measurement of the molecular ion, typically with a precision of less than 5 parts per million (ppm), HRMS allows for the determination of the elemental composition of the molecule. This technique is crucial for distinguishing the target compound from other species with the same nominal mass.
In practice, techniques like electrospray ionization (ESI) are coupled with time-of-flight (TOF) or Orbitrap mass analyzers. HRMS analysis can confirm the formation of the sulfoxide from its corresponding phenothiazine precursor. acs.org For this compound, the protonated molecule ([M+H]⁺) would be the primary ion observed in positive ionization mode. The experimentally measured mass is then compared against the theoretical exact mass calculated from its molecular formula, C₁₃H₁₁NOS₂.
| Compound Name | Molecular Formula | Adduct | Theoretical Exact Mass (m/z) | Typical Observed Mass (m/z) | Typical Mass Error (ppm) |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₁NOS₂ | [M+H]⁺ | 262.0355 | 262.0353 | < 5 |
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental for confirming the detailed molecular structure of this compound, providing information on the connectivity of atoms, functional groups, and electronic properties.
NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic protons would appear as a complex multiplet pattern in the range of approximately 6.8–7.8 ppm. The oxidation of the sulfur atom to a sulfoxide causes a significant deshielding of the nearby aromatic protons, shifting their signals downfield compared to the parent thioether. nih.gov The N-H proton typically appears as a broad singlet, and the three protons of the methanesulfinyl (S(=O)CH₃) group would present as a sharp singlet.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom in the molecule. The aromatic carbons would resonate in the typical region of ~115–145 ppm. The carbon of the methyl group attached to the sulfoxide is expected to appear in the aliphatic region of the spectrum.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | ~ 6.8 - 7.8 | Complex multiplet pattern. Protons are deshielded upon S-oxidation. nih.gov |
| Amine (N-H) | Broad singlet | Position is solvent-dependent. | |
| Methyl (S(=O)CH₃) | ~ 2.7 - 3.0 | Sharp singlet. | |
| ¹³C | Aromatic (Ar-C) | ~ 115 - 145 | Multiple signals corresponding to unique aromatic carbons. |
| Methyl (S(=O)CH₃) | ~ 40 - 45 | Single aliphatic carbon signal. |
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of the phenothiazine core. The oxidation of the sulfur atom to a sulfoxide group alters the electronic structure of the molecule, leading to changes in its absorption spectrum. acs.org Phenothiazine S-oxides typically exhibit multiple absorption bands corresponding to π-π* transitions. mdpi.com Compared to the parent phenothiazine or the unoxidized 2-(methylthio)phenothiazine, the sulfoxide derivative is expected to show a modified absorption profile, often with a shift in the wavelength of maximum absorbance (λₘₐₓ). mdpi.comresearchgate.net
| Compound Type | Typical λₘₐₓ (nm) | Associated Transitions |
|---|---|---|
| 10H-Phenothiazine | ~252, 316 | π-π |
| Phenothiazine S-oxide | ~229, 271, 303, 336 | π-π |
Note: Specific λₘₐₓ values are dependent on the solvent and substitution pattern. mdpi.comnih.gov
While many phenothiazine precursors are weakly fluorescent or non-fluorescent, their corresponding sulfoxides can be strongly fluorescent. acs.org This property is particularly useful for detection purposes. The oxidation of the sulfur atom in this compound can lead to a product with distinct fluorescence properties. The emission spectrum is typically characterized by an emission maximum (λₑₘ) that is red-shifted relative to the excitation wavelength (λₑₓ). Phenothiazine S-oxide and its N-alkyl analogs generally exhibit fluorescence in the 350–450 nm region. nih.gov
| Compound Type | Typical Excitation λₑₓ (nm) | Typical Emission λₑₘ (nm) |
|---|---|---|
| Phenothiazine S-oxide | ~300 - 340 | ~350 - 450 |
Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups present in a molecule. For this compound, the most diagnostic absorption band is that of the sulfoxide (S=O) group. This functional group gives rise to a strong, characteristic stretching vibration. A study on the closely related 2-chlorophenothiazine-S-oxide identified this S=O stretch at 987 cm⁻¹, and the general range for sulfoxides is 950–1150 cm⁻¹. nih.gov Other important vibrations include the N-H stretch of the secondary amine, C-H stretches from the aromatic rings and methyl group, and C=C stretching vibrations within the aromatic rings.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | ~3300 - 3400 | Medium, Sharp |
| Aromatic C-H Stretch | Aryl | ~3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | Aryl | ~1500 - 1600 | Medium to Strong |
| S=O Stretch | Sulfoxide | ~980 - 1080 | Strong |
Electrochemical Detection and Voltammetric Behavior Analysis
Electrochemical methods, such as cyclic voltammetry (CV), are highly effective for studying the redox behavior of phenothiazines. The phenothiazine nucleus is easily oxidized in a stepwise manner. researchgate.net The first step is typically a reversible, one-electron oxidation to form a stable cation radical (PTZ•⁺). nih.govresearchgate.net This process is followed by a second, generally irreversible oxidation at a higher potential. In the presence of water, the dication species formed can be trapped to yield the sulfoxide. acs.org
Therefore, the cyclic voltammogram of this compound's precursor would show a reversible wave corresponding to the formation of the radical cation, followed by an irreversible wave associated with the formation of the sulfoxide. acs.org The resulting sulfoxide is more difficult to oxidize than the parent sulfide (B99878). This electrochemical behavior can be exploited for the selective detection and quantification of phenothiazines and their oxidized metabolites. acs.orgresearchgate.net
| Process | Description | Typical Potential Range (V vs. reference) | Reversibility |
|---|---|---|---|
| 1st Oxidation | Formation of cation radical (PTZ → PTZ•⁺ + e⁻) | +0.3 to +0.6 | Reversible |
| 2nd Oxidation | Formation of dication leading to sulfoxide | +0.7 to +1.2 | Irreversible |
Note: Potentials are highly dependent on the solvent, supporting electrolyte, electrode material, and specific molecular structure.
Computational Chemistry and Theoretical Studies on 2 Methanesulfinyl 10h Phenothiazine and Analogous Sulfoxide Structures
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a robust method for elucidating the fundamental electronic and structural characteristics of phenothiazine (B1677639) sulfoxides. These calculations provide a theoretical framework to understand how the introduction of a sulfoxide (B87167) group influences the physicochemical properties of the phenothiazine core.
Electronic Structure Elucidation and Charge Distribution
The oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide group significantly alters the electronic landscape of the molecule. DFT studies on analogous phenothiazine sulfoxides reveal that the sulfoxide group acts as an electron-withdrawing group. This leads to a reduction in the electron density on the benzene (B151609) rings of the phenothiazine core. science.gov This alteration of charge distribution can be visualized through molecular electrostatic potential (MEP) maps, where regions of negative potential, susceptible to electrophilic attack, are often localized around the oxygen atom of the sulfoxide group and the aromatic rings. chemrxiv.org
Prediction of Reactivity Parameters (e.g., Frontier Molecular Orbitals, Electrophilicity/Nucleophilicity Indices)
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.
In studies of analogous phenothiazine sulfoxides, such as 3,7-dinitro-10H-phenothiazine 5-oxide, DFT calculations have been used to determine the energies and distributions of these orbitals. For this particular analog, the HOMO is distributed over the phenothiazine ring system, while the LUMO is localized more towards the nitro groups, indicating the sites for potential nucleophilic and electrophilic attack, respectively. science.gov The introduction of the sulfoxide group, being electron-withdrawing, generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to the non-oxidized phenothiazine parent.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the reactivity of these molecules.
| Parameter | Formula | Description |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |
| Global Electrophilicity (ω) | χ2/(2η) | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. |
Table 1: Key Reactivity Parameters Derived from Frontier Molecular Orbital Energies.
Conformational Analysis and Energy Minima
The phenothiazine ring system is not planar but exists in a folded or "butterfly" conformation. The degree of this folding, often described by the dihedral angle between the two benzene rings, is influenced by the substituents on the ring and the nitrogen atom.
Quantum mechanics and molecular mechanics calculations on chlorpromazine (B137089) and its sulfoxide metabolite have shown that conformations with the side chain folded over the ring structure have the lowest potential energy in a vacuum. researchgate.net However, the sulfoxidation of the phenothiazine ring can lead to distinct conformational preferences compared to the parent drug. researchgate.net Studies on the solid-state structures of phenothiazine drugs and their sulfoxide metabolites have revealed differences in the angle between the aryl rings. chemrxiv.org For instance, biologically inactive sulfoxide metabolites have been observed to adopt a conformation with a larger dihedral angle (155-160 degrees) compared to their active parent compounds (134-145 degrees). chemrxiv.org
DFT calculations on 3,7-dinitro-10H-phenothiazine 5-oxide have shown specific bending angles in the central phenothiazine ring, denoted as ΘS and ΘN. science.gov These angles provide a quantitative measure of the non-planar butterfly structure.
Molecular Dynamics Simulations to Understand Intermolecular Interactions
MD simulations can also be used to explore the conformational landscape of phenothiazine sulfoxides in different solvent environments, providing a more realistic picture than in-vacuo calculations. These simulations can reveal the flexibility of the molecule and the predominant intermolecular interactions, such as hydrogen bonding with solvent molecules.
Molecular Docking Studies for Putative Ligand-Target Interactions (Mechanistic Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding the potential interactions of drug-like molecules with biological targets such as proteins.
While docking studies specifically for 2-(Methanesulfinyl)-10H-phenothiazine are scarce, research on the metabolites of other phenothiazine drugs provides a basis for understanding how sulfoxide derivatives might interact with protein binding sites. For instance, the electrochemical synthesis of chlorpromazine metabolites was complemented by molecular docking to a cytochrome P450 enzyme to provide a rationale for their formation. chemrxiv.org
Docking studies of phenothiazine derivatives with various targets have highlighted the importance of hydrophobic interactions and hydrogen bonding. nih.gov The introduction of a sulfoxide group can alter these interactions. The oxygen atom of the sulfoxide can act as a hydrogen bond acceptor, potentially forming new interactions within a binding pocket. Conversely, the altered electronic distribution and steric bulk of the sulfoxide group could disrupt favorable interactions observed for the parent compound. Studies have suggested that stronger negative electrostatic potentials around the ring system in sulfoxide metabolites may weaken their interaction with negatively charged domains in receptors like the dopamine (B1211576) receptor. researchgate.net
Quantitative Structure-Electroactivity Relationship (QSER) Investigations
Quantitative Structure-Electroactivity Relationship (QSER) studies aim to correlate the structural or physicochemical properties of compounds with their electrochemical behavior. This can be particularly relevant for phenothiazines, which are known to undergo redox processes.
A study on the electrochemical synthesis of phenothiazine metabolites developed a structure-electroactivity relationship (SeAR) to inform the reaction conditions. chemrxiv.org This work demonstrated that the oxidation potentials of phenothiazine analogues, determined by cyclic voltammetry, are dependent on their chemical structure. chemrxiv.org By understanding these relationships, it is possible to predict the electrochemical behavior of new derivatives.
Structure Activity Relationship Sar Investigations of Phenothiazine Sulfoxides, Emphasizing the Role of the Sulfinyl Moiety
Influence of the Sulfinyl Group on Mechanistic Biological Activities
The oxidation of the sulfur atom in the phenothiazine (B1677639) ring to a sulfoxide (B87167) is a critical metabolic transformation that generally leads to a significant decrease in antipsychotic activity. Quantum and molecular mechanics calculations have shown that while both the parent phenothiazine drugs and their sulfoxide metabolites have low-energy conformations with the side chain folded over the ring structure, the electronic properties are markedly different. nih.gov The sulfoxide group increases the negative electrostatic potential around the tricyclic system. nih.gov This intensified negative potential is thought to weaken the electrostatic interactions with negatively charged domains in target receptors, such as dopamine (B1211576) receptors, contributing to the observed reduction in neuroleptic potency. nih.gov
Conversely, for other biological activities, the sulfinyl group can be beneficial. In the context of reversing multidrug resistance (MDR) in cancer cells, the presence of a sulfinyl group at the C-2 position has been found to significantly enhance the compound's efficacy. if-pan.krakow.pl This suggests that the electronic and steric properties conferred by the sulfoxide are favorable for interactions with targets like P-glycoprotein (Pgp), a key protein in MDR. if-pan.krakow.pl It has also been noted that sulfoxide metabolites may be implicated in some of the cardiotoxic side effects associated with phenothiazine-based drugs. nih.govchemrxiv.org
Table 1: Comparison of Biological Activity of Parent Phenothiazine vs. Sulfoxide Metabolite
| Compound | Primary Activity | Effect of Sulfoxidation | Implicated Mechanism |
|---|---|---|---|
| Chlorpromazine (B137089) | Dopamine Receptor Antagonism | Activity is virtually lost. nih.gov | Increased negative electrostatic potential weakens receptor interaction. nih.gov |
This table provides a conceptual overview based on research findings.
Positional Isomerism of the Sulfinyl Group and Its Impact on SAR
The position of substituents on the phenothiazine ring is a critical determinant of biological activity. For neuroleptic phenothiazines, substitution at the C-2 position of the aromatic ring is considered optimal for potency. pharmacy180.com The general order of efficacy based on substitution position is 2 > 3 > 4 > 1. pharmacy180.comcutm.ac.in This principle extends to the placement of the sulfinyl group.
Effects of Other Substituents on the Phenothiazine Core (e.g., N-10 Side Chain) on Sulfoxide-Related Activity
While the sulfinyl group at C-2 is a key feature, the substituent at the N-10 position is equally crucial in defining the pharmacological profile. For neuroleptic activity, a three-carbon alkyl chain separating the nitrogen of the phenothiazine ring from the terminal amine of the side chain is essential for maximum potency. pharmacy180.comdoi.org
The nature of the terminal amine group also modulates activity. Side chains terminating in a piperazine (B1678402) or piperidine (B6355638) ring are generally more potent than those with a simple dimethylamino group. if-pan.krakow.plpharmacy180.com For instance, the well-characterized derivative of the 2-(Methanesulfinyl)-10H-phenothiazine scaffold, Mesoridazine (B118732), features a 10-[2-(1-methylpiperidin-2-yl)ethyl] side chain.
In contrast, for other activities such as antioxidant effects, substitution at the N-10 position can be detrimental. Studies have reported that the absence of any substituent at N-10 is required for the most potent antioxidant and lipid peroxidation-inhibiting activity, with N-methylation significantly reducing this effect. nih.govcore.ac.uk However, other research has identified N10-carbonyl-substituted phenothiazines as powerful inhibitors of lipid peroxidation. nih.gov This highlights how the interplay between the C-2 sulfoxide and the N-10 side chain can be tailored to achieve different mechanistic outcomes.
Table 2: Influence of N-10 Side Chain on Phenothiazine Activity
| N-10 Side Chain Type | General Effect on Neuroleptic Activity | General Effect on Antioxidant Activity |
|---|---|---|
| 3-Carbon Propyl Linker to Terminal Amine | Optimal for potency. pharmacy180.comyoutube.com | N/A |
| Piperazine/Piperidine Terminal Group | More potent than aliphatic amines. if-pan.krakow.pl | N/A |
| Unsubstituted (H) | Inactive | Most potent. nih.govcore.ac.uk |
| Methyl (-CH3) | Active (but depends on full chain) | Activity significantly reduced. nih.govcore.ac.uk |
Conformational Analysis in Relation to Observed Mechanistic Activities
The phenothiazine nucleus is not planar but exists in a folded or "butterfly" conformation. mdpi.com The introduction of an oxygen atom to form a sulfoxide alters the electronic distribution and can affect the bending angles of this tricyclic core. mdpi.com This structural change has significant implications for how the molecule interacts with other molecules and biological receptors.
Conformational studies show that the side-chain conformations of psychoactive phenothiazines in their crystalline state differ from their biologically inactive sulfoxide metabolites. nih.gov However, in a vacuum, molecular mechanics calculations indicate that the lowest potential energy for both the active parent drugs and their sulfoxide metabolites is achieved in a conformation where the N-10 side chain is folded back over the phenothiazine ring system. nih.gov The critical difference lies not in this general folded shape but in the electrostatic potential created by the sulfoxide group. The increased negative charge density around the ring system in the sulfoxide metabolite is hypothesized to be the primary reason for its reduced affinity for dopamine receptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenothiazine Sulfoxide Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Several QSAR and 3D-QSAR studies have been conducted on series of phenothiazine derivatives to understand the structural requirements for specific activities, such as the reversal of multidrug resistance. nih.gov
These models have demonstrated the dominant role of hydrophobic fields and hydrogen bond acceptor fields in determining the MDR-reversing activity of phenothiazines. nih.gov The hydrogen bond accepting capability, a property enhanced by the sulfoxide moiety, was shown to have a high contribution in some models. nih.gov While specific QSAR models focusing exclusively on the neuroleptic or cardiotoxic activities of phenothiazine sulfoxide series are not extensively detailed in the literature, the existing models for other activities provide a valuable framework. They underscore the importance of molecular fields (steric, hydrophobic, electrostatic) and can guide the future design of novel phenothiazine sulfoxides with tailored activity profiles by predicting how structural modifications would influence their biological effects.
Mechanistic Biological Investigations of Phenothiazine Sulfoxides in Vitro and Pre Clinical Studies
Antioxidant Mechanisms and Radical Scavenging Properties
Phenothiazines are recognized for their antioxidant capabilities, which are primarily attributed to the heterocyclic ring system that can readily donate an electron or a hydrogen atom to neutralize free radicals. researchgate.netresearchgate.net The presence of a sulfoxide (B87167) group at the 2-position of the phenothiazine (B1677639) nucleus in 2-(Methanesulfinyl)-10H-phenothiazine influences its electronic properties and, consequently, its antioxidant activity.
Electron Transfer and Hydrogen Atom Transfer Mechanisms
The antioxidant action of phenothiazines can proceed through two primary mechanisms: single electron transfer (SET) and hydrogen atom transfer (HAT). nih.govresearchgate.net In the SET mechanism, the phenothiazine molecule donates an electron to a free radical, forming a relatively stable radical cation. The ease of this electron donation is a key determinant of the antioxidant potency.
The HAT mechanism involves the transfer of a hydrogen atom from the nitrogen at position 10 of the phenothiazine ring to a radical species, thereby quenching the radical. researchgate.netchemrxiv.org The bond dissociation enthalpy of the N-H bond is a critical parameter for this mechanism.
For this compound, the electron-withdrawing nature of the methanesulfinyl group can modulate the electron density of the phenothiazine ring system, potentially influencing the rates of both SET and HAT. Quantum chemistry studies on phenothiazine itself suggest that in aqueous environments, it acts as an excellent antioxidant. researchgate.net It is proposed that the radical cation formed via electron transfer can be regenerated, allowing it to scavenge multiple radicals. researchgate.net
Interaction with Reactive Oxygen and Nitrogen Species
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that can cause significant damage to cellular components. The ability of this compound to scavenge these species is a key aspect of its antioxidant properties. The interaction with radicals such as hydroxyl (•OH) and hydroperoxyl (•OOH) is a crucial measure of antioxidant efficacy. researchgate.net
Studies on the parent compound, phenothiazine, have shown that it can effectively react with and neutralize these radicals. researchgate.net The sulfoxide moiety in this compound is itself a product of oxidation and can influence the reactivity of the molecule towards further oxidation by ROS and RNS. moca.net.ua The methionine sulfoxide reductase (Msr) system, which reduces oxidized methionine residues, highlights the biological relevance of sulfoxide reduction in mitigating oxidative stress. nih.govnih.govmdpi.com While direct studies on the interaction of this compound with specific ROS and RNS are limited, the general principles of phenothiazine chemistry suggest a capacity for such scavenging activities.
Enzyme Inhibition Profiles and Molecular Mechanisms
This compound has been investigated for its ability to inhibit various enzymes, a property that contributes to its pharmacological profile.
Cholinesterase Inhibition (e.g., Butyrylcholinesterase, Acetylcholinesterase)
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. mdpi.com Phenothiazine derivatives have been shown to inhibit both AChE and BChE. nih.govnih.gov
Studies have demonstrated that phenothiazines can act as mixed inhibitors of butyrylcholinesterase. nih.gov The inhibitory potency is influenced by factors such as lipophilicity and molecular volume. nih.gov A comparative study of thioridazine (B1682328) and its metabolites, mesoridazine (B118732) (this compound) and sulforidazine, investigated their anticholinergic properties. nih.gov While they showed weak activity in antagonizing carbachol-induced inhibition of acetylcholine release, they did display affinity for muscarinic receptors. nih.gov A study analyzing various phenothiazine drugs and their S-oxides using an enzymatic method of cholinesterase inhibition further supports the interaction of these compounds with cholinesterases. researchgate.netmoca.net.ua
The table below presents the inhibitory constants (Ki) for thioridazine and its metabolites against muscarinic receptors, which are functionally related to the cholinergic system.
| Compound | Ki (nM) for Muscarinic Receptor Binding |
| Thioridazine | 14 |
| Mesoridazine (this compound) | 90 |
| Sulforidazine | 66 |
| Atropine (Reference) | 2.7 |
| Data sourced from a study on the comparative anticholinergic properties of thioridazine and its metabolites. nih.gov |
Farnesyltransferase (FTase) Inhibition Mechanisms
Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to proteins, a critical step in the post-translational modification of proteins like Ras, which are involved in cell signaling and proliferation. nih.govnih.gov Inhibition of FTase is a target for cancer therapy. nih.gov
While direct studies on the FTase inhibition by this compound are not extensively documented, research on other phenothiazine derivatives has shown their potential as FTase inhibitors. nih.gov The mechanism of inhibition by these compounds is thought to involve their interaction with the active site of the enzyme, preventing the binding of its natural substrates. nih.gov The structural features of the phenothiazine scaffold are amenable to modifications that can enhance FTase inhibitory activity.
Modulation of Efflux Pumps (e.g., P-glycoprotein/ABCB1) and Multidrug Resistance Reversal Mechanisms
P-glycoprotein (P-gp), also known as ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide range of substrates out of cells. austinpublishinggroup.commdpi.com Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic drugs. nih.gov
Phenothiazines have been identified as modulators of P-gp activity and can reverse MDR. nih.gov They are thought to inhibit P-gp by competing with substrates for binding to the transporter or by altering the fluidity of the cell membrane. nih.gov A study on newly developed phenothiazines found that compounds with a bivalent sulfur atom in the phenothiazine ring demonstrated a significant ABCB1-modulating effect. nih.gov This is particularly relevant for this compound, which contains a sulfoxide group.
The ability of phenothiazines to inhibit P-gp has been shown to be more potent than that of the known P-gp inhibitor verapamil (B1683045) in some studies. nih.gov This suggests that phenothiazine sulfoxides like this compound could play a role in overcoming MDR in cancer cells by increasing the intracellular accumulation and efficacy of anticancer drugs. The interaction of psychotropic drugs, many of which are P-gp substrates, with this transporter is an area of active investigation due to its clinical importance in drug-drug interactions. nih.gov
The table below summarizes the predicted interaction of mesoridazine with P-glycoprotein based on computational models.
| Transporter | Predicted Interaction | Confidence Score |
| P-glycoprotein inhibitor I | Inhibitor | 0.8978 |
| P-glycoprotein inhibitor II | Inhibitor | 0.5334 |
| Data sourced from DrugBank Online. drugbank.com |
Interactions with Biological Membranes and Surface Activity
Effects on Lipid Bilayers and Membrane Permeability
The interaction of phenothiazine compounds with biological membranes is a critical aspect of their mechanism of action. Studies on various phenothiazine derivatives have demonstrated their ability to readily intercalate within the lipid bilayer of cell membranes. This process is primarily driven by hydrophobic interactions between the tricyclic phenothiazine nucleus and the acyl chains of membrane phospholipids. The presence and nature of substituents on the phenothiazine ring and the side chain can significantly modulate the extent and orientation of this intercalation.
The insertion of these molecules into the lipid bilayer can lead to an expansion of the membrane area and an increase in membrane fluidity, a phenomenon known as membrane fluidization. This perturbation of the lipid packing can, in turn, increase the permeability of the membrane to water and other small solutes. The location of the sulfoxide group likely influences the orientation of the molecule within the membrane, potentially positioning it closer to the polar headgroup region of the phospholipids, thereby altering the electrical potential and hydration at the membrane interface.
Alteration of Membrane Potential
Phenothiazine derivatives, as cationic amphiphilic molecules, are known to interact with the charged components of biological membranes, leading to alterations in the membrane potential. The accumulation of these positively charged molecules at the membrane surface and their subsequent partitioning into the hydrophobic core can neutralize the negative surface charge of the membrane and disrupt the existing transmembrane potential.
Calmodulin Antagonism and Associated Cellular Mechanistic Pathways
Calmodulin (CaM) is a ubiquitous calcium-binding protein that plays a pivotal role in a multitude of cellular signaling pathways by activating a wide range of target enzymes. Phenothiazines are well-established calmodulin antagonists, binding to the hydrophobic domains of CaM that are exposed upon calcium binding, thereby inhibiting its function.
The inhibitory potency of phenothiazines against calmodulin is highly dependent on their chemical structure. Studies comparing the calmodulin inhibitory activity of chlorpromazine (B137089) and its sulfoxide metabolite, chlorpromazine sulfoxide, have revealed that the sulfoxide is a significantly weaker inhibitor. This reduced activity is attributed to the increased polarity and steric hindrance imparted by the sulfoxide group, which likely diminishes the affinity of the molecule for the hydrophobic pockets of calmodulin. Given the structural similarity, it is highly probable that this compound also exhibits weak calmodulin antagonistic properties. This has important implications for its cellular effects, as pathways regulated by calmodulin, such as those involving CaM-dependent kinases and phosphatases, would be less affected compared to pathways targeted by more potent phenothiazine antagonists.
Effects on Cellular Processes and Signaling Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest) in Model Systems
The diverse biological activities of phenothiazine derivatives extend to the modulation of fundamental cellular processes, including apoptosis and cell cycle progression. While specific research focusing solely on this compound in this context is not extensively documented, the broader class of phenothiazine sulfoxides has been investigated.
Phenothiazines have been shown to induce apoptosis in various cancer cell lines. The underlying mechanisms are often multifactorial and can involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key apoptotic signaling pathways. For instance, some phenothiazines can trigger the mitochondrial permeability transition, leading to the release of cytochrome c and the activation of caspases.
In addition to inducing apoptosis, phenothiazines can also affect cell cycle progression, often causing an arrest at specific checkpoints. This allows for DNA repair or, if the damage is too severe, triggers apoptosis. The ability of phenothiazines to interfere with the function of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), is thought to be a contributing factor. The specific effects of this compound on apoptosis and the cell cycle would depend on its cellular uptake, intracellular localization, and its interaction with specific molecular targets, which may be modulated by the presence of the methanesulfinyl group.
Photo-induced Biological Effects and Mechanistic Pathways
Phenothiazines are well-known for their photosensitizing properties, meaning they can absorb light energy and transfer it to surrounding molecules, leading to photochemical reactions and subsequent biological effects, a phenomenon known as phototoxicity. Upon absorption of ultraviolet (UV) or visible light, the phenothiazine molecule can be excited to a short-lived singlet state, which can then undergo intersystem crossing to a longer-lived triplet state.
This triplet-state phenothiazine can initiate two major types of photochemical reactions. In a Type I mechanism, it can engage in electron transfer reactions with substrate molecules, including biological macromolecules, to produce radical ions. These can further react with molecular oxygen to generate superoxide (B77818) radicals and other reactive oxygen species. In a Type II mechanism, the excited triplet state can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).
The presence of the sulfoxide group in this compound is expected to influence its photophysical and photochemical properties. Studies on the phototoxicity of phenothiazines have shown that their ability to generate singlet oxygen and induce photohemolysis varies with their chemical structure. While specific quantum yields for singlet oxygen production by this compound are not readily found, research on related sulfoxides suggests that they retain photosensitizing capabilities. The photo-induced generation of ROS can lead to oxidative damage to cellular components such as DNA, proteins, and lipids, ultimately culminating in cell death through apoptosis or necrosis.
Role As a Precursor and Intermediate in the Synthesis of Advanced Phenothiazine Derivatives
Synthesis of Complex Sulfoxide-Containing Phenothiazine (B1677639) Analogues (e.g., Mesoridazine)
The 2-(methanesulfinyl)-10H-phenothiazine scaffold is the direct structural precursor to a class of complex phenothiazine analogues characterized by a sulfoxide (B87167) moiety. A prominent example is Mesoridazine (B118732), a phenothiazine-based antipsychotic drug. wikipedia.org Mesoridazine is chemically known as 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine. wikipedia.orgdrugbank.comthebiogrid.org Its synthesis involves the alkylation of the nitrogen atom at position 10 of the this compound ring.
The synthesis pathway typically involves attaching the 2-(1-methylpiperidin-2-yl)ethyl side chain to the phenothiazine nitrogen. wikipedia.org This is generally achieved by reacting this compound with a reactive derivative of the side chain, such as 2-(2-chloroethyl)-1-methylpiperidine, in the presence of a strong base like sodamide. wikipedia.org The presence of the methylsulfinyl group at the 2-position is crucial for the pharmacological activity of Mesoridazine, distinguishing it from other phenothiazines like Chlorpromazine (B137089). drugbank.comnih.gov Mesoridazine itself is an active metabolite of Thioridazine (B1682328), which has a methylthio (sulfide) group at the same position. wikipedia.orgdrugbank.com The oxidation of the sulfur atom to a sulfoxide significantly alters the electronic properties and metabolic stability of the molecule, influencing its therapeutic effects. nih.gov
Preparation of Sulfone Derivatives (e.g., Sulforidazine, Metopimazine) from Sulfoxide Intermediates
The sulfoxide group in this compound and its derivatives is susceptible to oxidation, providing a straightforward route to the corresponding sulfone derivatives. This transformation is a key step in the synthesis of several advanced phenothiazine drugs, including Sulforidazine and Metopimazine. Sulfones are a class of organosulfur compounds with distinct chemical and physical properties compared to sulfoxides. bldpharm.combohrium.com
The oxidation of a phenothiazine sulfoxide to a phenothiazine sulfone is typically accomplished using common oxidizing agents. A widely used method involves reacting the sulfoxide-containing phenothiazine with hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid. researchgate.net This reaction effectively converts the sulfinyl group (-SO-) into a sulfonyl group (-SO₂-).
For instance, the synthesis of Metopimazine, an antiemetic drug, involves a 2-(methylsulfonyl)phenothiazine core. google.com This sulfone intermediate can be prepared by the oxidation of the corresponding sulfide (B99878) or sulfoxide. researchgate.netgoogle.com A new process for preparing Metopimazine involves creating the 2-methylsulfonyl-10H-phenothiazine intermediate first, before further reactions to complete the molecule. google.comgoogle.com Similarly, Sulforidazine, the principal sulfone metabolite of Thioridazine, can be synthesized through the oxidation of its sulfoxide precursor. The conversion of the sulfoxide to a sulfone alters the molecule's polarity, solubility, and interaction with biological targets. bohrium.com This chemical step highlights the versatility of the sulfoxide intermediate in accessing a broader range of pharmacologically active phenothiazine analogues.
Applications in the Development of Chemically Modified Phenothiazine Probes for Research
The phenothiazine scaffold is not only valuable for drug development but also serves as a versatile platform for creating chemically modified probes for research applications, such as fluorescent sensors. unito.itnih.govbohrium.com The unique electronic properties and the ability of the phenothiazine ring system to undergo photo-induced electron transfer make it an attractive core for the design of fluorogenic probes. unito.it
This compound is a particularly interesting starting material for such probes. The sulfoxide group offers several advantages:
Modulation of Electronic Properties: The oxidation state of the sulfur atom (sulfide, sulfoxide, or sulfone) significantly influences the photophysical properties of the phenothiazine derivative. researchgate.net The electron-withdrawing nature of the sulfinyl group can tune the emission and absorption wavelengths of the molecule.
Redox Activity: The sulfoxide group can participate in redox reactions, which can be exploited in the design of sensors for specific analytes or biological processes.
Site for Further Functionalization: The sulfoxide moiety can potentially serve as a handle for further chemical modifications, allowing for the attachment of other functional groups to create highly specific probes.
Research has shown that phenothiazine derivatives can act as radical sensors and probes for detecting specific biomolecules like glutathione (B108866) or environmental contaminants. unito.itbohrium.com For example, a phenothiazine-based molecule was used to detect chlorinated hydrocarbons through a significant change in its fluorescence emission upon exposure to the analyte in the presence of light. unito.it The mechanism often involves the formation of a phenothiazine radical cation, a process sensitive to the electronic structure of the core, which is directly influenced by substituents like the methanesulfinyl group. unito.it The synthesis of novel phenothiazine derivatives for screening cytotoxic and cholinesterase modulatory activities further underscores the importance of this chemical class in developing new research tools. nih.gov
Data Tables
Table 1: Advanced Phenothiazine Derivatives
| Derivative Name | Core Functional Group | Key Application |
|---|---|---|
| Mesoridazine | Sulfoxide | Antipsychotic wikipedia.orgnih.gov |
| Sulforidazine | Sulfone | Antipsychotic Metabolite |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-(Methylsulfonyl)-10H-phenothiazine |
| 2-Methylthiophenothiazine |
| Chlorpromazine |
| Glutathione |
| Hydrogen Peroxide |
| Mesoridazine |
| Metopimazine |
| Sulforidazine |
| Thioridazine |
| o-fluorobenzothiophenol |
| o-nitro p-methylsulfonyl chlorobenzene |
| 2-(2-chloroethyl)-1-methylpiperidine |
| sodamide |
Future Research Directions for 2 Methanesulfinyl 10h Phenothiazine
Development of Highly Regioselective and Sustainable Synthetic Methodologies
A primary challenge in exploring the potential of substituted phenothiazines is the development of efficient, selective, and environmentally benign synthetic routes. While various methods for phenothiazine (B1677639) synthesis exist, achieving precise regiocontrol, particularly for introducing a functional group at the C-2 position, can be complex. epo.orgacs.org Future research should prioritize the development of novel synthetic strategies for 2-(Methanesulfinyl)-10H-phenothiazine that are both highly regioselective and sustainable.
Current promising approaches for phenothiazine synthesis that could be adapted include:
Catalytic Cross-Coupling Reactions: Methods utilizing economical and non-toxic catalysts, such as ferric citrate, have shown success in the regioselective synthesis of phenothiazine derivatives through C-S/C-N cross-coupling. ingentaconnect.com Future work could focus on adapting these protocols for the direct and selective introduction of the methanesulfinyl precursor group.
Photochemical Synthesis: Visible-light-mediated reactions, such as the [2+2] photocycloaddition, offer a green and efficient pathway for constructing complex phenothiazine structures with high selectivity. nih.gov Research into photochemical methods for the direct functionalization of the phenothiazine ring is a promising sustainable avenue.
Metal-Free Conditions: Three-component reactions promoted by iodine-containing reagents under aerobic, metal-free conditions have been developed for phenothiazine synthesis. rsc.org Expanding these methodologies to include sulfur-containing functionalities would be a significant step towards more sustainable production.
The goal is to move away from multi-step syntheses that often involve hazardous reagents and generate significant waste, towards direct, atom-economical functionalization of the phenothiazine core. epo.org
Deeper Mechanistic Elucidation of Novel Biological Interactions
Phenothiazine derivatives are known to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including antipsychotic, anticancer, and antimicrobial effects. if-pan.krakow.plresearchgate.netresearchgate.net The oxidation of the sulfur atom in the phenothiazine ring, creating a sulfoxide (B87167) like this compound, is known to significantly alter biological activity. nih.gov Often, sulfoxide metabolites of phenothiazine drugs are considered less active or inactive. nih.gov
Future research must delve deeper into the specific biological interactions of this compound to understand its unique pharmacological profile. Key research questions include:
Target Identification: Does the methanesulfinyl group alter the binding affinity for traditional phenothiazine targets, such as dopamine (B1211576) receptors, or does it enable interaction with entirely new biological molecules? if-pan.krakow.pl
Mechanism of Action: How does the electronic nature of the sulfinyl group influence the molecule's interaction with cellular components? Studies have shown that sulfoxidation alters the electrostatic potential around the ring system, which can weaken interactions with receptor sites. nih.gov A thorough investigation is needed to confirm this effect and explore other potential mechanisms.
Prodrug Potential: Could this compound act as a prodrug, being metabolized in vivo back to the more active sulfide (B99878) form or to the sulfone? Understanding its metabolic fate is crucial for evaluating its therapeutic potential.
Advanced biochemical and cell-based assays, proteomics, and transcriptomics approaches will be essential to map the compound's interactome and elucidate its mechanisms of action.
Advanced Computational Modeling for Predictive Reactivity and Interactions
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby accelerating research and reducing reliance on costly and time-consuming laboratory experiments. For this compound, advanced computational modeling represents a critical area for future investigation.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict a range of properties. mdpi.com Research efforts should focus on:
Predicting Physicochemical Properties: Modeling can determine thermochemical parameters like bond dissociation enthalpy (BDE) and ionization potential (IP), which are crucial for understanding the compound's antioxidant or pro-oxidant capabilities. mdpi.com
Molecular Docking and Dynamics: In silico docking studies can predict the binding modes and affinities of the compound with various biological targets, such as enzymes and receptors. nih.gov Molecular dynamics simulations can then explore the stability of these interactions over time, providing insights into the mechanism of biological activity.
These predictive models can guide synthetic efforts, prioritize biological testing, and provide a theoretical framework for understanding experimental observations.
Exploration of Non-Biological Applications (e.g., Material Science, Redox Sensors)
The unique optical and electronic properties of the phenothiazine core make it a valuable building block for advanced materials. rsc.org The oxidation state of the sulfur atom significantly influences these properties, suggesting that this compound could have novel applications beyond biology. rsc.org
Future research should systematically explore the potential of this compound in:
Organic Electronics: Phenothiazines are strong electron donors used in organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). rsc.org The electron-withdrawing nature of the sulfinyl group could be used to tune the electronic energy levels of the material for specific optoelectronic applications.
Redox-Active Materials: The reversible oxidation of the phenothiazine moiety makes it suitable for use in energy storage systems, such as non-aqueous organic redox flow batteries. researchgate.netchemrxiv.org The electrochemical properties of the 2-methanesulfinyl derivative should be investigated to assess its potential as a high-performance cathode material.
Sensors: Phenothiazine derivatives have been developed as fluorescent and colorimetric sensors for ions and reactive oxygen species. rsc.orgunito.itresearchgate.net The sulfinyl group could modulate the photophysical response upon interaction with specific analytes, leading to the development of highly selective and sensitive redox or radical sensors. unito.itresearchgate.net
The synthesis of polymers incorporating the this compound unit is another promising avenue for creating novel functional materials.
Investigation of Stereochemical Aspects of the Sulfinyl Group and its Implications for Reactivity and Mechanism
A key structural feature of this compound is the presence of a stereocenter at the sulfur atom of the sulfinyl group. This means the compound exists as a pair of enantiomers, (R) and (S). The stereochemistry of chiral sulfoxides is known to be a critical determinant of their chemical and biological properties. nih.gov
This area is ripe for exploration, with future research needing to address:
Stereoselective Synthesis: The development of synthetic methods to produce the (R) and (S) enantiomers in high purity is a prerequisite for studying their differential effects. This could involve asymmetric oxidation of the corresponding sulfide or the use of chiral auxiliaries. nih.gov
Chiral Recognition in Biological Systems: It is highly probable that the two enantiomers will interact differently with chiral biological targets like enzymes and receptors. Future studies must involve separating the enantiomers and evaluating their biological activities independently to identify if one is more potent or has a different pharmacological profile.
Influence on Reactivity: The absolute configuration of the sulfoxide can influence the reactivity of the molecule, for example, by directing the approach of reagents in subsequent chemical transformations. The sulfinyl group can act as a valuable chiral auxiliary in asymmetric synthesis. nih.gov
Investigating the stereochemical aspects will not only provide a deeper understanding of the compound's mechanism of action but could also lead to the development of more potent and selective therapeutic agents or more efficient chiral catalysts. The absolute stereochemistry can be confirmed using techniques like X-ray crystallography. uky.edu
Q & A
Q. What are the established synthetic routes for 2-(Methanesulfinyl)-10H-phenothiazine, and how can reaction conditions be optimized?
The compound is typically synthesized via sulfonylation and oxidation of phenothiazine derivatives. A common method involves reacting phenothiazine with methylsulfonyl chloride in the presence of a base (e.g., pyridine) under controlled temperatures (25–60°C) to ensure regioselectivity . Optimization can include varying solvent systems (e.g., THF or dichloromethane), adjusting stoichiometric ratios of sulfonylating agents, and monitoring reaction progress via TLC or GC. For purification, gel permeation chromatography or recrystallization from chloroform/hexane mixtures is recommended .
Q. How can the structure and purity of this compound be validated experimentally?
- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming the methanesulfinyl group’s position (e.g., δ 2.8–3.2 ppm for methylsulfinyl protons) and aromatic proton environments .
- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond lengths, angles, and molecular conformation. For example, triclinic space groups (e.g., ) with unit cell parameters ( Å, Å) can confirm structural integrity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., 309.36 for CHNOS) .
Q. What are the key physicochemical properties influencing its reactivity in organic synthesis?
The methanesulfinyl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitution or redox reactions. The phenothiazine core’s planar structure promotes π-π stacking, relevant in charge-transfer applications. Solubility in polar aprotic solvents (e.g., DMSO, DMF) and thermal stability (decomposition >250°C) are critical for reaction design .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the optoelectronic properties of this compound derivatives?
Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates frontier molecular orbitals (HOMO-LUMO gaps), charge-transfer dynamics, and absorption spectra. For example, TD-DFT simulations can model intramolecular charge transfer in dye-sensitized solar cells (DSSCs), correlating with experimental UV-Vis data . Parameters like light-harvesting efficiency (LHE) and electron injection efficiency () guide material optimization .
Q. What mechanistic insights explain contradictory data on the redox behavior of this compound?
Cyclic voltammetry (CV) in acetonitrile reveals oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl), attributed to the phenothiazine core’s amine moiety. Discrepancies in redox potentials may arise from solvent effects, counterion interactions, or dimerization post-oxidation. Spectroelectrochemical analysis (UV-Vis-NIR during CV) can track intermediate radical species .
Q. How does structural modification of this compound impact biological activity (e.g., antimicrobial or anticancer properties)?
Structure-activity relationship (SAR) studies involve substituting the sulfinyl group with electron-withdrawing groups (e.g., nitro) or extending π-conjugation. In vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) combined with molecular docking (e.g., targeting tubulin or DNA topoisomerases) identify pharmacophores. For example, chloroacetyl derivatives exhibit anti-proliferative activity via tubulin inhibition .
Q. What strategies resolve crystallographic disorder in this compound derivatives?
High-resolution data collection (MoKα radiation, Å) at low temperatures (e.g., 93 K) minimizes thermal motion artifacts. SHELXL refinement with anisotropic displacement parameters for non-H atoms and constrained H-atom positions improves model accuracy. Twinning or disorder in the sulfinyl group can be addressed using the SQUEEZE method in PLATON .
Methodological Notes
- Data Contradiction Analysis: Cross-validate NMR, MS, and XRD data to resolve structural ambiguities. For redox studies, combine electrochemical data with EPR spectroscopy to confirm radical intermediates .
- Experimental Design: Use controlled atmosphere (N/Ar) for oxygen-sensitive reactions. For biological assays, include positive controls (e.g., doxorubicin for cytotoxicity) and validate via replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
